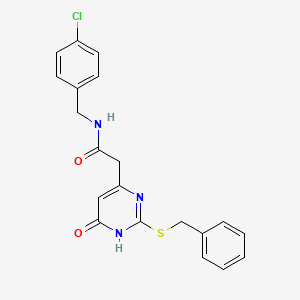![molecular formula C15H20N4O B2533318 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-53-4](/img/structure/B2533318.png)
4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, and kinase inhibition activities . The presence of a piperidine moiety in such compounds is often associated with improved pharmacokinetic properties and biological activity .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including the use of microwave-assisted synthesis, one-pot three-component reactions, and palladium-cataly
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
This compound interacts with PKB/Akt in an ATP-competitive manner . This means that the compound competes with ATP (Adenosine Triphosphate) for binding to the active site of the kinase. By binding to the active site, the compound inhibits the phosphorylation activity of PKB/Akt, thereby preventing the downstream signaling events that lead to cell growth and survival .
Biochemical Pathways
The inhibition of PKB/Akt affects several downstream pathways. One of the most significant is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting PKB/Akt, the compound prevents the activation of mTOR, a key regulator of cell growth and proliferation. This leads to a decrease in protein synthesis and cell cycle progression, ultimately leading to reduced cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PKB/Akt activity, leading to decreased cell growth and survival . On a cellular level, this can result in the inhibition of tumor growth, as PKB/Akt is often overexpressed in various types of cancer .
Propiedades
IUPAC Name |
4-piperidin-1-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-19-13(20)7-6-12-14(16-11-17-15(12)19)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWGSLFEIMHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



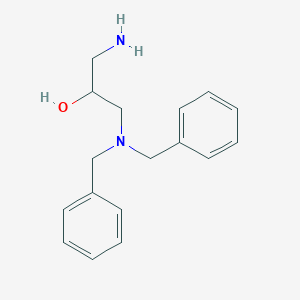
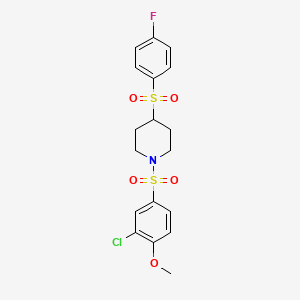
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

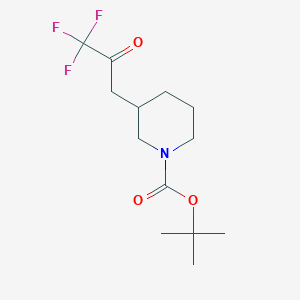
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)
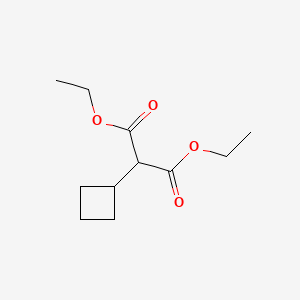
![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)
